Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
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Overview
Description
Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its stability and vibrant color.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate typically involves the diazotization of 4-ethoxy-3-sulphonatophenylamine followed by coupling with 5-acetylamino-4-hydroxynaphthalene-2,7-disulphonic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature and pH is maintained. The final product is isolated through filtration, followed by drying and purification steps to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines resulting from the reduction of the azo group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a pH indicator and in various analytical techniques due to its color-changing properties.
Biology
In biological research, it is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
While not commonly used directly in medicine, derivatives of azo dyes have been explored for their potential use in drug delivery systems.
Industry
Industrially, this compound is used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in the production of colored plastics and inks.
Mechanism of Action
The vivid color of Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is due to the presence of the azo group, which absorbs light in the visible spectrum. The compound interacts with various substrates through hydrogen bonding, van der Waals forces, and ionic interactions, which contribute to its effectiveness as a dye.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Trisodium 5-(acetylamino)-3-((4-methoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
Uniqueness
Compared to similar compounds, Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate offers unique properties such as enhanced stability and specific color properties, making it particularly valuable in applications requiring long-lasting and vibrant dyes.
Properties
CAS No. |
3321-13-9 |
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Molecular Formula |
C20H16N3Na3O12S3 |
Molecular Weight |
655.5 g/mol |
IUPAC Name |
trisodium;5-acetamido-3-[(4-ethoxy-3-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H19N3O12S3.3Na/c1-3-35-15-5-4-12(8-16(15)37(29,30)31)22-23-19-17(38(32,33)34)7-11-6-13(36(26,27)28)9-14(21-10(2)24)18(11)20(19)25;;;/h4-9,25H,3H2,1-2H3,(H,21,24)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3 |
InChI Key |
HQVQGBXKAKQMBT-UHFFFAOYSA-K |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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